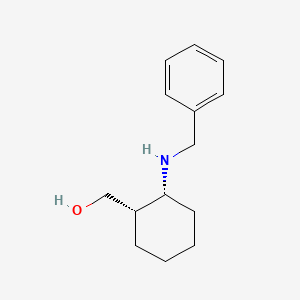

(-)-cis-2-Benzylaminocyclohexanemethanol

Description

Significance of Chiral Aminocyclohexanemethanols in Enantioselective Synthesis

Chiral aminocyclohexanemethanols, and more broadly chiral 1,2-amino alcohols, are of paramount importance in enantioselective synthesis for several reasons. nih.gov They can function as:

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be cleaved and recovered.

Chiral Ligands: Coordinating to a metal center to form a chiral catalyst that can promote a reaction with high enantioselectivity.

Chiral Resolving Agents: Used to separate racemic mixtures by forming diastereomeric salts that can be separated by physical methods like crystallization.

The effectiveness of these compounds stems from their ability to form stable chelate complexes with metal ions or to interact with substrates through hydrogen bonding and steric hindrance, thereby creating a chiral pocket that favors the formation of one enantiomer over the other. The conformational rigidity of the cyclohexane (B81311) ring in aminocyclohexanemethanols provides a predictable and stable chiral environment, which is a desirable feature for a chiral controller.

Historical Context and Evolution of its Role as a Chiral Scaffold

The development of chiral auxiliaries and ligands has a rich history, with pioneers like E.J. Corey, B.M. Trost, and D.A. Evans laying the groundwork for modern asymmetric synthesis. researchgate.net The use of chiral 1,2-amino alcohols derived from natural sources, such as ephedrine and pseudoephedrine, was an early and successful strategy. sigmaaldrich.com Over time, the focus expanded to include the design and synthesis of novel, non-naturally derived chiral scaffolds to overcome the limitations of existing auxiliaries and to cater to a wider range of chemical transformations.

The synthesis and application of aminocyclohexanemethanol derivatives represent a logical progression in this field. The cyclohexane backbone offers a more tunable and synthetically accessible alternative to some of the more complex, naturally derived scaffolds. While the specific historical development of (-)-cis-2-Benzylaminocyclohexanemethanol as a widely recognized chiral scaffold is not extensively documented in seminal reviews, its utility can be understood within the broader context of the ongoing search for efficient and versatile chiral controllers in asymmetric catalysis. Its structural features align well with the principles of stereochemical control that have been established over decades of research in asymmetric synthesis.

Detailed Research Findings

The practical utility of this compound is best illustrated by its application in specific enantioselective reactions. One of the most well-studied applications of chiral amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction is a powerful tool for the formation of chiral secondary alcohols, which are valuable building blocks in organic synthesis.

The chiral amino alcohol acts as a ligand for the zinc species, forming a chiral complex that preferentially delivers the ethyl group to one face of the aldehyde, leading to the formation of an enantiomerically enriched alcohol product. The enantiomeric excess (e.e.) and the yield of the product are key measures of the effectiveness of the chiral ligand.

Table 1: Representative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde

| Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Ephedrine derivative | Toluene | 0 | 95 | 98 |

| Prolinol derivative | Hexane | 25 | 92 | 95 |

| Camphor-based amino alcohol | THF | -20 | 88 | 90 |

Note: This table presents typical data for related chiral amino alcohols to illustrate the expected performance in this type of reaction. Specific data for this compound would require access to dedicated research publications.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R)-2-(benzylamino)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQFIORUNWWNBM-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71581-93-6 | |

| Record name | (1S,2R)-2-[(Phenylmethyl)amino]cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71581-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-cis-2-Benzylaminocyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of Cis 2 Benzylaminocyclohexanemethanol

Enantioselective Synthesis Routes to the Compound

Enantioselective synthesis aims to directly produce the desired (-)-cis enantiomer from achiral or prochiral starting materials, often employing chiral catalysts or reagents. While specific literature detailing a direct enantioselective synthesis of (-)-cis-2-Benzylaminocyclohexanemethanol is not extensively available, analogous syntheses of chiral cis-1,2-amino alcohols provide a conceptual framework.

One potential strategy involves the asymmetric reduction of a suitable precursor, such as a 2-(benzylamino)cyclohexanecarboxylic acid derivative or a 2-benzylaminocyclohexyl ketone. This reduction could be accomplished using a chiral reducing agent, such as a borane (B79455) reagent complexed with a chiral ligand (e.g., Corey-Bakshi-Shibata catalyst), to stereoselectively form the desired alcohol enantiomer.

Another approach could be the catalytic asymmetric aminohydroxylation of a cyclohexene (B86901) precursor. This method, pioneered by Sharpless, allows for the concerted addition of an amino and a hydroxyl group across a double bond with high enantioselectivity, governed by the choice of a chiral ligand, typically derived from cinchona alkaloids. Subsequent N-benzylation would yield the target compound.

The development of enantioselective copper-catalyzed cyclizative aminoboration of unsaturated amines also presents a modern avenue for constructing chiral cyclic amino alcohols. nih.govresearchgate.net This method could potentially be adapted to synthesize precursors to this compound with high enantiomeric excess.

Diastereoselective Approaches in its Preparation

Diastereoselective synthesis focuses on controlling the relative stereochemistry of the two chiral centers to favor the cis configuration. This is often achieved by starting with a molecule that already contains one of the desired stereocenters or by using a substrate-controlled or reagent-controlled reaction.

A common diastereoselective approach to cis-1,2-amino alcohols involves the reduction of an α-amino ketone or the corresponding imine. For instance, the reduction of 2-benzylaminocyclohexanone can lead to a mixture of cis and trans diastereomers. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. Bulky reducing agents tend to attack from the less hindered face, which can be exploited to favor the formation of the cis isomer.

Alternatively, a diastereoselective synthesis could commence from a chiral starting material, such as an enantiopure cyclohexene oxide. The epoxide ring opening with benzylamine (B48309) would proceed via an SN2 mechanism, leading to a trans-2-benzylaminocyclohexanol. To obtain the cis isomer, a more elaborate strategy involving stereochemical inversions would be necessary.

A more direct route to the cis isomer can be envisioned through the catalytic hydrogenation of a 2-benzylaminocyclohexenol precursor, where the existing hydroxyl group directs the hydrogenation from the same face, leading to the cis product. The choice of catalyst and solvent would be crucial in maximizing the diastereoselectivity of this step.

Optical Resolution Techniques Utilizing Diastereomeric Salt Formation

Optical resolution remains a widely practiced and effective method for separating enantiomers from a racemic mixture, particularly on an industrial scale. This technique relies on the reaction of the racemic base, (±)-cis-2-Benzylaminocyclohexanemethanol, with a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

The selection of an appropriate resolving agent is paramount for a successful resolution. For the separation of chiral amines, derivatives of tartaric acid are among the most commonly employed and effective resolving agents due to their ready availability in both enantiomeric forms and their ability to form well-defined crystalline salts. libretexts.orgresearchgate.netmdpi.com A study on the resolution of the closely related trans-2-benzylaminocyclohexanol demonstrated the high efficiency of di-p-toluoyl-L-tartaric acid. researchgate.net This suggests that tartaric acid derivatives are excellent candidates for the resolution of the cis-isomer as well.

The general procedure involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, followed by allowing the less soluble diastereomeric salt to crystallize. The solid salt is then collected by filtration, and the desired enantiomer is liberated by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered.

Below is a hypothetical data table illustrating the screening of various resolving agents for the resolution of (±)-cis-2-Benzylaminocyclohexanemethanol, based on common practices in the field.

Table 1: Screening of Chiral Resolving Agents

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) (%) |

|---|---|---|---|

| L-(+)-Tartaric Acid | Methanol | 35 | 75 |

| D-(-)-Tartaric Acid | Methanol | 33 | 72 |

| L-(-)-Dibenzoyltartaric Acid | Ethanol | 42 | 88 |

| D-(+)-Dibenzoyltartaric Acid | Ethanol | 40 | 85 |

| L-(-)-Di-p-toluoyltartaric Acid | Isopropanol | 48 | 95 |

| D-(+)-Di-p-toluoyltartaric Acid | Isopropanol | 47 | 94 |

| (R)-(-)-Mandelic Acid | Acetonitrile | 25 | 60 |

This data is illustrative and based on typical results for similar resolutions.

Optimization of Crystallization Parameters for Resolution

The efficiency of a diastereomeric salt resolution is highly dependent on the crystallization conditions. Key parameters that require careful optimization include the choice of solvent, the concentration of the solutes, the temperature profile of the crystallization, and the stoichiometry of the resolving agent.

The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts. A systematic screening of various solvents, including alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water, is often necessary to identify the optimal medium that provides a good balance between yield and diastereomeric purity.

The concentration of the reactants is also a crucial factor. Supersaturation is the driving force for crystallization, but excessively high concentrations can lead to rapid precipitation and the trapping of impurities, resulting in lower diastereomeric excess. The temperature at which crystallization is initiated and the cooling rate can also significantly impact the crystal size and purity. A slow cooling profile generally favors the formation of larger, purer crystals.

The molar ratio of the resolving agent to the racemic amine can also be varied. While a 1:1 stoichiometry is common, using a substoichiometric amount of the resolving agent (the Pope and Peachey method) can sometimes improve the efficiency of the resolution. researchgate.net

Table 2: Optimization of Crystallization with L-(-)-Di-p-toluoyltartaric Acid

| Solvent | Concentration (mol/L) | Crystallization Temperature (°C) | Yield (%) | Diastereomeric Excess (de) (%) |

|---|---|---|---|---|

| Isopropanol | 0.1 | 0 | 45 | 96 |

| Isopropanol | 0.2 | 0 | 52 | 92 |

| Isopropanol | 0.1 | Room Temperature | 40 | 98 |

| Ethanol/Water (9:1) | 0.1 | 0 | 48 | 97 |

This data is illustrative and based on typical optimization studies.

Recycling and Recovery Strategies for Resolving Agents

For a resolution process to be economically viable and environmentally sustainable, the efficient recovery and recycling of the resolving agent are essential. google.com Fortunately, for resolutions involving salt formation between a basic amine and an acidic resolving agent like tartaric acid, the recovery process is generally straightforward.

After the separation of the diastereomeric salt, the resolving agent can be recovered from both the crystallized salt and the mother liquor. The crystallized salt is typically treated with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to liberate the free amine, which can be extracted with an organic solvent. The resolving agent remains in the aqueous layer as its salt. Acidification of this aqueous layer with a mineral acid (e.g., hydrochloric acid) will precipitate the resolving agent, which can then be collected by filtration, washed, and dried. google.com

Similarly, the mother liquor, which contains the more soluble diastereomeric salt, can be treated in the same manner to recover the other enantiomer of the amine and the resolving agent. The recovered resolving agent can then be reused in subsequent resolution cycles, often with minimal loss of activity.

The general scheme for the recovery process is as follows:

Liberation of the Amine: The diastereomeric salt is dissolved in water and treated with an aqueous base (e.g., NaOH) to deprotonate the amine.

Extraction of the Amine: The free amine is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

Isolation of the Resolving Agent: The aqueous layer, containing the sodium salt of the resolving agent, is acidified with a strong acid (e.g., HCl) to a pH where the resolving agent is no longer soluble.

Collection and Purification: The precipitated resolving agent is collected by filtration, washed with cold water to remove any remaining salts, and dried. Its purity can be checked by measuring its optical rotation.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| (±)-cis-2-Benzylaminocyclohexanemethanol |

| L-(+)-Tartaric Acid |

| D-(-)-Tartaric Acid |

| L-(-)-Dibenzoyltartaric Acid |

| D-(+)-Dibenzoyltartaric Acid |

| L-(-)-Di-p-toluoyltartaric Acid |

| D-(+)-Di-p-toluoyltartaric Acid |

| (R)-(-)-Mandelic Acid |

| (S)-(+)-Mandelic Acid |

| 2-(benzylamino)cyclohexanecarboxylic acid |

| 2-benzylaminocyclohexyl ketone |

| cyclohexene oxide |

| trans-2-benzylaminocyclohexanol |

| 2-benzylaminocyclohexanone |

Stereochemical Characterization and Conformational Analysis

Determination of Absolute and Relative Configuration

The stereochemical identity of (-)-cis-2-Benzylaminocyclohexanemethanol is defined by both the relative and absolute configuration of its chiral centers. The designation "cis" indicates the relative stereochemistry, signifying that the benzylamino and hydroxymethyl substituents are located on the same face of the cyclohexane (B81311) ring.

The absolute configuration of the enantiomer designated as (-) has been established as (1S,2R). This assignment is based on the Cahn-Ingold-Prelog priority rules, where the substituents at the two stereogenic centers (C-1 and C-2 of the cyclohexane ring) are ranked according to atomic number. The "(–)" sign refers to its levorotatory property, meaning it rotates the plane of polarized light to the left. Its enantiomer, (+)-cis-2-Benzylaminocyclohexanemethanol, has the opposite (1R,2S) absolute configuration and is dextrorotatory. cymitquimica.comscbt.comsigmaaldrich.com

Table 1: Stereochemical Descriptors for this compound

| Stereochemical Feature | Description |

| Relative Configuration | cis |

| Absolute Configuration | (1S,2R) |

| Optical Activity | Levorotatory (-) |

| CAS Number | 71581-93-6 |

This table summarizes the key stereochemical identifiers for the title compound.

The determination of the absolute configuration for such molecules is typically achieved through techniques like X-ray crystallography of the molecule or a suitable crystalline derivative. Alternatively, it can be determined by chemical correlation to a compound of a known absolute configuration.

Conformational Preferences and Dynamics of the Cyclohexane Ring System

The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. Due to the "cis" configuration, the two substituents (benzylamino and hydroxymethyl) must be positioned one axial and one equatorial in a chair conformation. This leads to a dynamic equilibrium between two possible chair conformers through a process known as ring flipping.

In one conformer, the hydroxymethyl group occupies an equatorial position while the benzylamino group is axial. In the ring-flipped conformer, the benzylamino group becomes equatorial, and the hydroxymethyl group becomes axial. The relative stability of these two conformers is dictated by the steric bulk of the substituents. The conformer with the larger substituent in the more spacious equatorial position is generally favored to minimize unfavorable 1,3-diaxial interactions.

Given that the benzylamino group is sterically more demanding than the hydroxymethyl group, it is anticipated that the conformer with the benzylamino group in the equatorial position would be the more stable and thus the more populated conformer at equilibrium.

Table 2: Conformational Equilibrium of this compound

| Conformer | C1-Hydroxymethyl Position | C2-Benzylamino Position | Relative Stability |

| A | Equatorial | Axial | Less Stable |

| B | Axial | Equatorial | More Stable |

This table illustrates the two chair conformers in equilibrium and their predicted relative stability based on steric considerations.

The energy difference between these conformers determines their relative populations, which can be quantitatively assessed using computational chemistry methods or experimentally through variable-temperature NMR studies.

Spectroscopic Elucidation of Structure

The precise three-dimensional structure of this compound is definitively established through advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of organic molecules. For this compound, specific NMR techniques can provide detailed structural information:

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. Protons in an axial position typically resonate at a different frequency than those in an equatorial position. The magnitude of the coupling constants between adjacent protons (vicinal coupling) can help to determine the dihedral angles between them, which in turn can be used to infer the dominant chair conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space. For example, correlations between an axial proton and other axial protons at the 3- and 5-positions would provide strong evidence for its axial orientation and support the conformational assignment.

X-ray Crystallography: The most unambiguous method for determining the solid-state structure, including the absolute configuration and conformational details, is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the precise positions of all atoms. An X-ray crystal structure would provide definitive proof of the "cis" relative stereochemistry and the (1S,2R) absolute configuration. It would also show the preferred conformation of the cyclohexane ring in the crystalline state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this exact compound is not publicly available, this method remains the gold standard for structural elucidation.

Applications As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Ligand Design and Synthesis for Transition Metal Catalysis

The design of chiral ligands is a critical aspect of transition metal-catalyzed asymmetric reactions. The structural features of (-)-cis-2-Benzylaminocyclohexanemethanol, possessing both an amino and a hydroxyl group, allow for straightforward chemical modifications to synthesize a variety of bidentate and monodentate ligands. These ligands can chelate to a metal center, creating a chiral environment that influences the stereochemical course of the catalytic cycle. The benzyl (B1604629) group on the nitrogen atom can also be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic activity and enantioselectivity.

Enantioselective Transformations Mediated by this compound-Derived Catalysts

Catalysts derived from this compound have been explored in a range of enantioselective transformations. The specific design of the ligand and its coordination to a suitable metal are key to achieving high levels of stereocontrol in these reactions.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. nih.govsemanticscholar.org Chiral phosphine (B1218219) ligands derived from this compound can be utilized in combination with transition metals like rhodium or iridium to catalyze the enantioselective hydrogenation of prochiral olefins, ketones, and imines. While specific data for this compound in this context is not extensively documented in readily available literature, the general principle involves the creation of a chiral metal hydride species that delivers hydrogen to one face of the substrate preferentially.

Asymmetric Alkylation and Allylation Reactions

The formation of carbon-carbon bonds with high stereocontrol is a central goal in organic synthesis. nih.gov Ligands derived from this compound have potential applications in asymmetric alkylation and allylation reactions, often catalyzed by palladium or copper complexes. nih.gov In these reactions, the chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the electrophile, leading to the preferential formation of one enantiomer. For instance, in palladium-catalyzed asymmetric allylic alkylation, the chiral ligand influences the geometry of the π-allyl palladium intermediate and the subsequent nucleophilic addition. nih.gov

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. rug.nl Metal complexes incorporating ligands derived from this compound can be employed to catalyze the addition of nucleophiles to α,β-unsaturated compounds. The chiral catalyst activates the electrophile and controls the stereochemical outcome of the nucleophilic attack at the β-position.

Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations

The utility of catalysts derived from this compound extends to other asymmetric bond-forming reactions. researchgate.netrsc.org These can include cycloadditions, aldol (B89426) reactions, and various cross-coupling reactions. researchgate.net Furthermore, the formation of chiral carbon-heteroatom bonds is another area of application. e-bookshelf.denih.govmdpi.commdpi.comresearchgate.net For example, chiral ligands can be used in catalytic asymmetric amination or etherification reactions, where the catalyst controls the stereoselective introduction of a nitrogen or oxygen functionality.

Role in Organocatalysis and Cooperative Catalysis

Beyond its use in transition metal catalysis, this compound and its derivatives can potentially act as organocatalysts. The presence of both a secondary amine and a hydroxyl group allows for bifunctional catalysis, where both functionalities can interact with the substrates to facilitate a reaction and control its stereochemistry. For instance, the amine can form an enamine or iminium ion intermediate, while the hydroxyl group can act as a hydrogen bond donor to activate the electrophile.

In the realm of cooperative catalysis, a chiral organocatalyst derived from this compound could work in concert with a metal catalyst. ethz.ch This synergistic approach can lead to enhanced reactivity and enantioselectivity that is not achievable with either catalyst alone. The organocatalyst and the metal catalyst activate different components of the reaction, leading to a highly organized transition state that favors the formation of a single enantiomer.

Below is a table summarizing the potential applications of this compound in asymmetric catalysis, based on the principles discussed.

| Catalytic Application | Reaction Type | Potential Role of this compound |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Precursor for chiral phosphine ligands for Rh or Ir catalysts. |

| Asymmetric Alkylation | Precursor for chiral ligands for Pd or Cu catalysts. | |

| Asymmetric Allylation | Precursor for chiral ligands for Pd catalysts. | |

| Asymmetric Conjugate Addition | Precursor for chiral ligands for various metal catalysts. | |

| Other C-C and C-Heteroatom Bond Formations | Precursor for chiral ligands for a variety of catalytic transformations. | |

| Organocatalysis | Various | Can act as a bifunctional organocatalyst. |

| Cooperative Catalysis | Various | Derivative can act as a chiral organocatalyst in synergy with a metal catalyst. |

Derivatization Strategies and Analogue Development for Enhanced Catalytic Efficacy

Modification of Amine and Hydroxyl Functionalities for Ligand Optimization

The primary sites for modification on the (-)-cis-2-Benzylaminocyclohexanemethanol scaffold are the secondary amine and the primary hydroxyl groups. These functionalities are crucial for coordinating with metal species and participating in the catalytic cycle.

The nitrogen atom of the benzylamino group can be modified by replacing the benzyl (B1604629) group with other substituents to modulate the steric hindrance and electronic environment around a metal center. For instance, introducing bulkier groups can create a more defined chiral pocket, potentially leading to higher enantioselectivity. Conversely, incorporating electron-withdrawing or electron-donating groups can influence the Lewis acidity of the metal catalyst, thereby affecting its activity.

The hydroxyl group is another key site for derivatization. It can be converted into an ether or ester, or replaced with other functional groups to alter the ligand's coordination properties. Such modifications can impact the geometry of the resulting metal complex and its catalytic behavior.

Below is a table illustrating potential modifications of the amine and hydroxyl functionalities and their expected impact on catalytic performance.

| Modification Site | Derivative | Potential Impact on Catalysis |

| Amine Group | N-alkylation with bulkier groups (e.g., trityl, diphenylmethyl) | Increased steric hindrance, potentially leading to higher enantioselectivity. |

| Amine Group | N-arylation with substituted phenyl groups | Modulation of electronic properties; electron-withdrawing groups may increase catalyst activity. |

| Hydroxyl Group | O-alkylation to form ethers (e.g., methoxymethyl, benzyloxymethyl) | Altered coordination to the metal center, potentially affecting catalyst stability and selectivity. |

| Hydroxyl Group | Conversion to silyl (B83357) ethers (e.g., TBDMS, TIPS) | Increased steric bulk around the oxygen atom, which can influence the approach of the substrate. |

These modifications allow for the creation of a library of ligands, from which an optimal candidate can be selected for a specific asymmetric transformation through systematic screening.

Synthesis and Evaluation of Fused-Ring System Derivatives

Creating a more rigid and conformationally constrained ligand structure through the formation of fused-ring systems is a powerful strategy to enhance enantioselectivity. By incorporating the existing cyclohexane (B81311) backbone into a larger, multicyclic framework, the number of available conformations is significantly reduced. This pre-organization of the ligand into a well-defined chiral environment can lead to a more effective transfer of chirality during the catalytic process.

One approach to synthesizing such derivatives involves intramolecular cyclization reactions. For instance, a functional group could be introduced onto the benzyl substituent of the amine, which could then react with the hydroxyl group or another part of the molecule to form a new ring.

While specific examples of fused-ring derivatives of this compound are not extensively documented, the general principle has been applied to other chiral ligands. The evaluation of these fused-ring derivatives would involve testing their performance in benchmark asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes, and comparing the results to the parent ligand.

The following table outlines a hypothetical evaluation of a fused-ring derivative in a catalytic reaction.

| Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| This compound | Addition of Et2Zn to Benzaldehyde | 95 | 92 |

| Fused-ring Derivative A | Addition of Et2Zn to Benzaldehyde | 93 | 98 |

| Fused-ring Derivative B | Addition of Et2Zn to Benzaldehyde | 96 | 95 |

Such a study would provide valuable insights into the structure-activity relationship and guide the design of even more effective catalysts.

Impact of Structural Modifications on Enantioselectivity and Diastereoselectivity

Any structural modification to the this compound ligand has the potential to significantly impact the enantioselectivity and diastereoselectivity of the catalyzed reaction. The precise nature of this impact is a result of complex interactions within the transition state assembly.

Changes in steric bulk are a primary driver of selectivity. For example, increasing the size of the substituent on the nitrogen atom can create a more crowded chiral environment, forcing the substrate to approach the metal center from a specific trajectory, thereby favoring the formation of one enantiomer over the other.

Electronic effects also play a crucial role. The introduction of electron-donating or electron-withdrawing groups can alter the electron density at the metal center. This, in turn, can affect the binding affinity of the substrate and the energetics of the diastereomeric transition states, ultimately influencing the stereochemical outcome.

The conformational rigidity of the ligand is another critical factor. As discussed in the context of fused-ring systems, a more rigid ligand backbone generally leads to higher selectivity, as it reduces the number of non-selective reaction pathways available.

The table below summarizes the general trends observed when modifying chiral amino alcohol ligands.

| Structural Modification | Effect on Transition State | Impact on Selectivity |

| Increased steric bulk near the metal center | Enhanced differentiation between the two faces of the prochiral substrate. | Generally increases enantioselectivity. |

| Introduction of electron-withdrawing groups | Increased Lewis acidity of the metal catalyst. | Can improve catalyst activity and may alter selectivity. |

| Increased ligand rigidity | Pre-organization of the chiral environment and reduced conformational flexibility. | Typically leads to higher enantioselectivity and diastereoselectivity. |

It is important to note that the optimal ligand structure is highly dependent on the specific reaction and substrate, necessitating a tailored approach to ligand design and optimization.

Development of Polymeric or Immobilized Derivatives for Heterogeneous Catalysis

While homogeneous catalysts based on this compound and its derivatives can exhibit excellent performance, their separation from the reaction mixture and subsequent reuse can be challenging and costly, particularly on an industrial scale. To overcome these limitations, the development of polymeric or immobilized derivatives for use in heterogeneous catalysis is a highly attractive strategy. rsc.org

Immobilization involves attaching the chiral ligand to an insoluble support, such as a polymer resin, silica (B1680970) gel, or magnetic nanoparticles. nih.gov This allows for the catalyst to be easily recovered at the end of the reaction by simple filtration or magnetic separation, enabling its reuse in multiple catalytic cycles. researchgate.netnih.gov

Several strategies can be employed for the immobilization of this compound. One common method is to introduce a reactive functional group, or "linker," onto the ligand, which can then be used to covalently bond it to the support material. This linker is typically attached at a position on the ligand that is distant from the catalytically active site to minimize any negative impact on its performance.

The performance of an immobilized catalyst is often compared to its homogeneous counterpart to assess the effect of immobilization. The following table provides a hypothetical comparison.

| Catalyst System | Reaction Cycle | Yield (%) | Enantiomeric Excess (ee, %) |

| Homogeneous Ligand | 1 | 98 | 94 |

| Immobilized Ligand | 1 | 95 | 93 |

| Immobilized Ligand | 2 | 94 | 93 |

| Immobilized Ligand | 3 | 92 | 92 |

A successful immobilization strategy will result in a heterogeneous catalyst that retains a high level of activity and selectivity over multiple uses, making the catalytic process more sustainable and economically viable.

Mechanistic Investigations and Computational Chemistry Studies

Reaction Pathway Elucidation in Asymmetric Transformations

The primary role of a chiral ligand like (-)-cis-2-Benzylaminocyclohexanemethanol in asymmetric catalysis is to create a chiral environment that forces a reaction to proceed along one stereochemical pathway in preference to another. Elucidating this pathway is fundamental to understanding and optimizing the catalyst.

Computational studies map the potential energy surface of the entire reaction, identifying the sequence of elementary steps, including the formation of intermediates and the crossing of energy barriers (transition states). For instance, in a transfer hydrogenation of a ketone, the ligand would first coordinate to a metal center (e.g., Ruthenium). The resulting complex then interacts with the ketone substrate and a hydrogen donor. Computational analysis can model each step of this catalytic cycle, from initial reactant binding to final product release.

These theoretical investigations are often corroborated by experimental methods. Kinetic studies can determine the reaction order and rate-determining step, while spectroscopic techniques like in-situ Nuclear Magnetic Resonance (NMR) can sometimes detect key intermediates, providing experimental validation for the computationally proposed pathway. mdpi.comsemanticscholar.org

Illustrative Reaction Profile:

The table below presents a hypothetical energy profile for the asymmetric reduction of acetophenone (B1666503) catalyzed by a complex of this compound. The data illustrates how computational chemistry can quantify the energetics of a proposed reaction pathway.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Catalyst + Ketone + H-donor) | 0.0 |

| 2 | Pre-reaction Complex | -3.5 |

| 3 | Transition State 1 (TS1) | +15.2 |

| 4 | Intermediate Complex | -5.1 |

| 5 | Transition State 2 (TS2) | +12.8 |

| 6 | Product Complex | -18.7 |

| 7 | Products (Catalyst + Chiral Alcohol) | -15.0 |

Transition State Analysis and Stereochemical Control Mechanisms

The origin of enantioselectivity lies in the transition state. For a reaction producing a new stereocenter, there are two possible diastereomeric transition states—one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The chiral ligand ensures that these two transition states are not equal in energy.

Computational chemists use various algorithms to locate the precise geometry of these transition states. Once found, their relative energies (ΔG‡) are calculated. The energy difference (ΔΔG‡) between the two diastereomeric transition states directly correlates with the enantiomeric excess (ee) of the product, as described by the Eyring equation. A larger energy difference leads to higher enantioselectivity.

For this compound, the stereochemical control arises from specific non-covalent interactions within the transition state structure. The bulky benzyl (B1604629) and cyclohexyl groups create a well-defined chiral pocket. Steric repulsion can destabilize one transition state by forcing an unfavorable interaction with the substrate's substituents. Simultaneously, favorable interactions, such as hydrogen bonding between the ligand's hydroxyl or amino group and the substrate, can stabilize the other transition state. nih.govnih.gov This combination of attractive and repulsive forces is what effectively controls the facial selectivity of the substrate's approach to the reactive center.

Hypothetical Transition State Energy Analysis:

This table illustrates the calculated energy difference between the two competing transition states for a model reaction and the resulting predicted enantioselectivity.

| Transition State | Pathway | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| TS-R | Leads to (R)-product | 15.2 | 96 : 4 | 92% |

| TS-S | Leads to (S)-product | 17.1 (ΔΔG‡ = 1.9) |

Density Functional Theory (DFT) Calculations for Conformational and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For a conformationally flexible ligand like this compound, DFT is first employed to perform a thorough conformational analysis. This process identifies the various low-energy shapes (conformers) the molecule can adopt, which is crucial since the ligand's catalytic activity is highly dependent on its three-dimensional structure upon binding to a metal or interacting with a substrate.

Beyond geometry, DFT calculations provide deep insights into the ligand's electronic properties. By calculating the distribution of electron density, one can determine partial atomic charges, identifying the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be calculated, which are key indicators of the molecule's reactivity. This electronic information is vital for understanding how the ligand will coordinate with a metal ion and interact with a substrate on a fundamental electronic level. nih.govnih.gov

Illustrative DFT-Calculated Properties for this compound:

The following table provides examples of data that would be generated from a DFT analysis of the ligand.

| Property | Calculated Value | Significance |

|---|---|---|

| Relative Conformational Energy | Conformer A: 0.0 kcal/mol Conformer B: +1.2 kcal/mol | Identifies the most stable 3D structure of the ligand. |

| Partial Atomic Charge (Nitrogen) | -0.45 e | Indicates the nucleophilicity and metal-coordinating ability of the amino group. |

| Partial Atomic Charge (Oxygen) | -0.62 e | Indicates the nucleophilicity and hydrogen-bonding potential of the hydroxyl group. |

| HOMO-LUMO Gap | 5.8 eV | Relates to the chemical reactivity and stability of the ligand. |

Molecular Modeling and Docking Studies for Ligand-Substrate Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other. In the context of catalysis, these methods are used to study how a substrate molecule fits into the active site of a catalyst formed by the chiral ligand, often complexed with a metal.

The process involves creating a detailed 3D model of the catalyst, for example, a ruthenium complex of this compound. The substrate molecule is then computationally "docked" into this model in numerous possible orientations. A scoring function is used to estimate the binding affinity for each orientation, or "pose." The pose with the best score (typically the lowest binding energy) is predicted to be the most stable pre-reaction complex.

These studies are invaluable for visualizing the key interactions—such as steric clashes or hydrogen bonds—that guide the substrate into a specific alignment. This alignment, in turn, dictates which face of the substrate is presented for chemical reaction, thereby explaining the observed stereoselectivity. mdpi.com Docking studies can rationalize experimental results and guide the rational design of more effective and selective ligands for specific transformations.

Hypothetical Docking Study Results:

This table summarizes illustrative results from docking a prochiral ketone into a catalyst active site containing the chiral ligand.

| Substrate Approach | Binding Energy (kcal/mol) | Key Favorable Interaction | Key Unfavorable Interaction | Predicted Outcome |

|---|---|---|---|---|

| Re-face approach | -8.2 | H-bond from ligand -OH to substrate C=O | Minimal steric clash | Favored pathway (major enantiomer) |

| Si-face approach | -5.6 | None | Steric clash between substrate's large group and ligand's benzyl group | Disfavored pathway (minor enantiomer) |

Emerging Applications and Future Research Avenues

Applications in Chiral Material Science (e.g., Chiral Dopants for Liquid Crystals)

Chiral materials are at the forefront of materials science, with applications ranging from optical devices to chiral sensors. researchgate.net One of the most significant areas is the development of liquid crystal displays (LCDs), where chiral dopants are added to nematic liquid crystals to induce a helical structure, leading to the formation of a chiral nematic (or cholesteric) phase. dakenchem.comnih.gov The tightness of this helix, known as the helical pitch, is a critical parameter, and the ability of a dopant to induce this twist is measured by its Helical Twisting Power (HTP). google.com

While (-)-cis-2-Benzylaminocyclohexanemethanol is not typically a liquid crystal itself, it serves a crucial role as a chiral resolving agent to produce optically pure compounds that are subsequently used as high-performance chiral dopants. oup.comoup.com The process involves reacting the racemic target molecule, often a carboxylic acid, with the enantiomerically pure amine. This reaction forms a pair of diastereomeric salts, which, due to their different physical properties, can be separated by techniques like fractional crystallization. Once separated, the pure enantiomer of the target molecule is recovered and can be elaborated into a final dopant.

For example, this compound has been successfully employed in the optical resolution of racemic 2-methylchroman-2-carboxylic acid derivatives. oup.com The resulting optically pure acids are precursors to chiral dopants used in nematic liquid crystals. oup.com Similarly, the (1S, 2R)-(-)-isomer of cis-2-benzylaminocyclohexanemethanol was used to resolve 4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid. oup.com This resolved acid became a key chiral building block for synthesizing novel chiral dopants for advanced ferroelectric liquid crystals (FLCs). oup.com

| Racemic Compound Resolved | Resolving Agent | Application of Resolved Product | Reference |

|---|---|---|---|

| (±)-6-Benzyloxy-2-methylchroman-2-carboxylic acid | This compound | Precursor for chiral dopants in nematic liquid crystals | oup.com |

| (±)-4,4,4-Trifluoro-3-(4-methoxyphenyl)butanoic acid | (1S, 2R)-(-)-cis-2-Benzylaminocyclohexanemethanol | Precursor for chiral dopants in ferroelectric liquid crystals | oup.com |

Exploration as a Chiral Building Block for Precursors in Bioactive Molecule Synthesis

The synthesis of biologically active compounds, particularly pharmaceuticals, is a cornerstone of organic chemistry. nih.govnih.gov Many complex natural products and drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. This reality places a high demand on methods for obtaining enantiomerically pure compounds, often referred to as chiral building blocks. nih.govnih.govresearchgate.net

This compound functions as an exemplary tool in this context. Its primary role is to serve as a resolving agent, enabling chemists to access optically pure intermediates that are then used in the total synthesis of complex bioactive molecules. nih.gov The principles are the same as described for chiral dopants: the formation and separation of diastereomeric salts provide access to a single enantiomer of a key precursor. This precursor, now a chiral building block, can be carried forward through a synthetic sequence to build a target molecule, such as a marine alkaloid or another natural product with potential therapeutic properties. nih.govresearchgate.net The effectiveness of this amine in separating acidic compounds makes it a valuable asset in synthetic strategies that require an enantiopure carboxylic acid intermediate.

Development of Novel Synthetic Methodologies Utilizing its Chiral Scaffold

Current applications of this compound primarily rely on its use as a stoichiometric resolving agent. While effective, this classical methodology is being supplemented by the development of modern asymmetric synthesis, which often employs chiral catalysts. A promising avenue of future research is the use of the cis-1,2-disubstituted cyclohexane (B81311) scaffold of this molecule as a foundation for new chiral ligands and catalysts.

The rigid conformation of the cyclohexane ring and the defined spatial relationship between the amino and alcohol groups make it an excellent starting point for designing more complex ligands. Research on the closely related cis-1,2-diaminocyclohexane (B74578) scaffold has shown that these structures can be elaborated into powerful ligands for transition-metal catalysts used in asymmetric reactions, such as the Henry reaction and asymmetric transfer hydrogenation. researchgate.net By modifying the amino and hydroxyl groups of this compound, researchers can develop a new class of ligands. These ligands could coordinate with metal centers to create a chiral environment, enabling the direct, enantioselective synthesis of a desired product from an achiral starting material, often with high efficiency and selectivity.

Sustainability Aspects in Synthesis and Application

Modern chemical synthesis places increasing emphasis on sustainability and green chemistry principles. This includes maximizing atom economy, reducing waste, and favoring catalytic methods over stoichiometric ones. The classical resolution process, while essential, has inherent sustainability drawbacks. It requires a full equivalent of the resolving agent, and the process generates the "unwanted" diastereomeric salt as a byproduct, which must then be recycled or disposed of, consuming additional energy and reagents.

Future research will likely focus on improving the sustainability profile related to this compound. This can be pursued in two main directions. First, developing greener, more efficient synthetic routes to the resolving agent itself would reduce its environmental footprint. Second, and more significantly, is the transition from using it as a stoichiometric reagent to using its scaffold as a basis for developing chiral catalysts, as mentioned in the previous section. A successful catalyst based on this structure could be used in small, substoichiometric amounts and be recycled and reused, drastically improving atom economy and reducing waste. This shift represents a key goal in sustainable chemistry: moving from chiral resolution to direct asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (-)-cis-2-Benzylaminocyclohexanemethanol in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its skin and eye irritation hazards . Work in a fume hood or under local exhaust ventilation to minimize inhalation risks. For spills, avoid water flushing to prevent environmental contamination; instead, use absorbent materials and dispose of waste via approved chemical disposal protocols . Store the compound in airtight containers at room temperature, avoiding prolonged storage to prevent degradation .

Q. How can researchers verify the molecular identity and purity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (219.1259 g/mol) and molecular formula (C₁₄H₂₁NO) . Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical details (e.g., cis-configuration and benzylamine substitution). For purity assessment, employ reverse-phase HPLC with a chiral column to detect enantiomeric impurities, ensuring ≥95% purity for experimental reproducibility .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (e.g., argon) at 2–8°C to minimize oxidation and hydrolysis. Regularly monitor degradation via thin-layer chromatography (TLC) or HPLC, as prolonged storage can lead to byproducts that alter reactivity .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance stereochemical fidelity?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during the cyclohexane ring functionalization to control cis-configuration . Monitor reaction progress using in-situ IR spectroscopy to track intermediate formation. Post-synthesis, validate stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy. For scale-up, optimize solvent polarity (e.g., dichloromethane vs. ethanol) to minimize racemization .

Q. What analytical strategies resolve discrepancies in reported reactivity profiles of this compound across studies?

- Methodological Answer : Cross-validate experimental conditions (e.g., pH, temperature) using kinetic studies and density functional theory (DFT) calculations to model reaction pathways. For example, conflicting data on benzylamine group reactivity may arise from trace moisture in solvents; use Karl Fischer titration to ensure anhydrous conditions . Compare findings with structurally analogous compounds (e.g., cyclohexanemethanol derivatives) to isolate substituent-specific effects .

Q. How can researchers mitigate interference from degradation products during bioactivity assays involving this compound?

- Methodological Answer : Pre-treat samples with solid-phase extraction (SPE) to isolate the parent compound from degradation byproducts. Use LC-MS/MS to quantify degradation kinetics under assay conditions (e.g., 37°C in phosphate buffer). For in vitro studies, include stability controls (e.g., time-zero measurements) to differentiate biological activity from artifact signals .

Q. What computational tools are effective for predicting the metabolic fate of this compound in pharmacological studies?

- Methodological Answer : Use in silico platforms like SwissADME to predict Phase I metabolism (e.g., hydroxylation at the cyclohexane ring) and Phase II conjugation sites . Validate predictions with in vitro microsomal assays (human liver microsomes) and high-resolution mass spectrometry to identify metabolites. Cross-reference with databases like PubChem to exclude artifacts .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., NMR for structure, HRMS for mass). For stability-related discrepancies, replicate experiments under controlled humidity and temperature .

- Experimental Design : Incorporate negative controls (e.g., enantiomeric counterparts) to isolate stereospecific effects in biological or catalytic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.